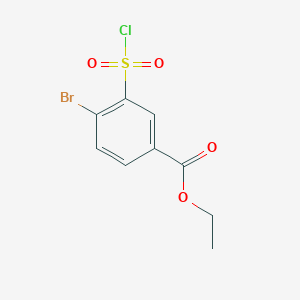

Ethyl 4-bromo-3-(chlorosulfonyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-bromo-3-chlorosulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO4S/c1-2-15-9(12)6-3-4-7(10)8(5-6)16(11,13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENGDVKYFCXJKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-bromo-3-(chlorosulfonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated physical state and melting point of Ethyl 4-bromo-3-(chlorosulfonyl)benzoate, a compound for which specific experimental data is not publicly available. By dissecting the structural contributions of its constituent functional groups—an ethyl benzoate core, a bromo substituent, and a chlorosulfonyl moiety—this document offers a reasoned estimation of its physicochemical properties. Furthermore, it outlines a detailed, field-proven protocol for the empirical determination of the melting point for a novel crystalline solid, emphasizing the principles of scientific integrity and safety. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary for handling and characterizing this and similar novel chemical entities.

Introduction: Characterizing a Novel Chemical Entity

This compound is a substituted aromatic compound with potential applications as an intermediate in organic synthesis, particularly in the development of pharmaceutical agents. The precise physicochemical properties of a novel compound, such as its melting point and physical state at ambient temperature, are fundamental parameters that inform its purification, handling, storage, and formulation. In the absence of direct empirical data for this compound, a predictive analysis based on the known properties of structurally related molecules is an essential first step for any research endeavor.

This guide will first establish a theoretical baseline for the expected physical state and melting point of the title compound. Subsequently, it will provide a robust, step-by-step experimental workflow for the accurate determination of these properties, adhering to the highest standards of laboratory practice.

Predicted Physicochemical Properties

A detailed analysis of the structural components of this compound allows for an informed estimation of its physical state and melting point.

Anticipated Physical State at Standard Temperature and Pressure (STP)

The physical state of an organic molecule at room temperature is largely determined by the strength of its intermolecular forces.

-

Aromatic Core and Substituents: The benzene ring, substituted with a bromine atom and a chlorosulfonyl group, contributes to a rigid and planar structure. Such aromatic systems often exhibit strong intermolecular π-stacking interactions.

-

Polarity and Dipole-Dipole Interactions: The chlorosulfonyl (-SO₂Cl) and ethyl ester (-COOCH₂CH₃) groups are strongly polar and electron-withdrawing. This will induce significant dipole-dipole interactions between molecules, further strengthening intermolecular forces.

-

Molecular Weight: The presence of a bromine atom and a chlorosulfonyl group lends the molecule a considerable molecular weight, which generally correlates with a higher likelihood of being in a solid state at room temperature.

Considering these factors, it is highly probable that This compound exists as a crystalline solid at room temperature. This is in contrast to the simpler ethyl benzoate, which is a liquid with a melting point of -34 °C[1][2][3][4]. The presence of the heavy bromine atom and the highly polar chlorosulfonyl group would substantially increase the intermolecular forces, favoring a solid state.

Estimated Melting Point

The melting point is a direct measure of the energy required to overcome the crystal lattice forces of a solid.

-

Influence of the Chlorosulfonyl Group: Aromatic sulfonyl chlorides are typically solids. For example, 2-chloropyridine-3-sulfonyl chloride has a melting point of 51 °C[5]. The strong polarity of the S-O and S-Cl bonds contributes to a high melting point.

-

Effect of the Bromo Substituent: Halogen substitution on an aromatic ring generally increases the melting point due to increased molecular weight and polarizability, enhancing van der Waals forces. The position of the substituent is also critical; para-substituted isomers, for instance, often have higher melting points than their ortho or meta counterparts due to greater molecular symmetry, which allows for more efficient crystal packing[6].

-

Combined Effect: The combination of a bromo and a chlorosulfonyl group on the ethyl benzoate scaffold is expected to result in a relatively high melting point for a molecule of its size. The specific substitution pattern will influence the exact value.

Based on these considerations, the melting point of this compound is predicted to be in the range of a typical aromatic sulfonyl chloride, likely above 50 °C and potentially significantly higher , depending on the efficiency of its crystal lattice packing.

Table 1: Summary of Predicted Physicochemical Properties

| Property | Predicted Value/State | Rationale |

| Physical State at STP | Crystalline Solid | High molecular weight, strong dipole-dipole interactions from -SO₂Cl and ester groups, and potential for π-stacking. |

| Melting Point | > 50 °C | Influence of the highly polar chlorosulfonyl group and the heavy bromo substituent, which increase intermolecular forces. |

Experimental Protocol for Melting Point Determination

The following protocol describes a standardized and reliable method for determining the melting point of a novel crystalline organic compound using a modern melting point apparatus. This procedure is designed to ensure accuracy and reproducibility.

Principle

The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is typically recorded as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid[7]. A narrow melting point range (typically 0.5-1.0 °C) is an indicator of high purity[8].

Materials and Equipment

-

Sample of this compound (or other novel compound)

-

Mortar and pestle

-

Melting point capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Watch glass

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the sample is completely dry.

-

Place a small amount of the crystalline sample on a clean, dry watch glass.

-

Using a mortar and pestle, gently grind the sample into a fine powder. This ensures uniform heat transfer throughout the sample[7].

-

-

Loading the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample on the watch glass. A small amount of sample will be forced into the tube.

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end[9].

-

Alternatively, drop the capillary tube, sealed end down, through a long, narrow tube (e.g., a piece of glass tubing) onto the benchtop. The impact will pack the sample tightly into the bottom of the tube[9].

-

The final packed sample height should be 2-3 mm[9]. An excessive sample amount can lead to a broadened melting point range.

-

-

Melting Point Determination - Rapid Preliminary Measurement:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate.

-

Observe the sample through the viewing lens and record the approximate temperature at which it melts. This provides a rough estimate of the melting point[7][8].

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point[7][9].

-

-

Melting Point Determination - Accurate Measurement:

-

Use a fresh, properly prepared capillary tube for the accurate measurement. Never reuse a sample that has already been melted[9].

-

Place the new capillary tube in the apparatus.

-

Heat the sample at a medium rate until the temperature is about 20 °C below the approximate melting point determined in the previous step[9].

-

Reduce the heating rate significantly, so the temperature increases by no more than 1-2 °C per minute[9]. A slow heating rate is crucial for an accurate determination.

-

Record the temperature at which the first droplet of liquid is observed (T₁).

-

Continue heating slowly and record the temperature at which the last crystal of the solid melts (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

-

Repeat for Consistency:

-

Repeat the accurate measurement with a fresh sample at least once to ensure the result is reproducible.

-

Diagram 1: Workflow for Melting Point Determination

Caption: Workflow for the empirical determination of a melting point.

Safety and Handling Considerations for Aromatic Sulfonyl Chlorides

This compound contains a sulfonyl chloride group, which necessitates specific safety precautions. Sulfonyl chlorides are corrosive and highly reactive compounds[10].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[10][11]. Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors[10].

-

Reactivity with Water: Sulfonyl chlorides react exothermically with water, including atmospheric moisture, to produce corrosive hydrochloric acid and the corresponding sulfonic acid[10][12]. Therefore, the compound should be handled under anhydrous conditions and stored in a tightly sealed container in a dry environment.

-

Incompatibilities: Avoid contact with strong bases, oxidizing agents, and alcohols, as these can react vigorously with the sulfonyl chloride moiety[12][13].

-

Spill and Waste Disposal: In case of a spill, do not use water. Use an inert absorbent material to clean up the spill and dispose of it as hazardous waste according to institutional guidelines.

Diagram 2: Logical Relationships in Safe Handling

Caption: Key hazards and control measures for sulfonyl chlorides.

Conclusion

While direct experimental data for this compound remains to be established, a thorough analysis of its structural components provides a strong basis for predicting its physical state as a crystalline solid with a melting point likely exceeding 50 °C. This technical guide furnishes the necessary theoretical framework and a detailed, practical protocol for the empirical determination of these crucial physicochemical properties. By integrating predictive analysis with rigorous experimental methodology and stringent safety protocols, researchers can confidently approach the characterization of this and other novel chemical compounds, ensuring both scientific accuracy and laboratory safety.

References

-

Blog. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride?. [Link]

-

Unknown. Determination of the melting point. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

SSERC. Melting point determination. [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Grokipedia. Chlorosulfonyl isocyanate. [Link]

-

NJ.gov. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]

-

Sdfine. sulphuryl chloride. [Link]

-

Beilstein Journals. (2019, April 16). An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride. [Link]

-

Scribd. Reactivity of Aromatic Compounds in Bromination. [Link]

-

Britannica. (2026, January 9). Sulfonyl chloride | chemical compound. [Link]

-

Chemistry Stack Exchange. (2023, March 17). Why is the melting point of 4-bromoacetanilide so high? Does it have any reason to do with the chemical structure, or the para aspect?. [Link]

-

Grokipedia. Ethyl benzoate. [Link]

-

ACS Publications. (2009, September 3). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

-

T3DB. (2014, September 11). Ethyl benzoate (T3D4935). [Link]

-

PubChem. Ethyl benzoate | C9H10O2 | CID 7165. [Link]

-

Wikipedia. Sulfonyl halide. [Link]

-

CHEMICAL POINT. Ethyl benzoate. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Ethyl benzoate CAS#: 93-89-0 [m.chemicalbook.com]

- 3. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalpoint.eu [chemicalpoint.eu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. almaaqal.edu.iq [almaaqal.edu.iq]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 12. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 13. nj.gov [nj.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Sulfonamides Using Ethyl 4-bromo-3-(chlorosulfonyl)benzoate

Introduction: The Enduring Significance of Sulfonamides and the Utility of Ethyl 4-bromo-3-(chlorosulfonyl)benzoate

Sulfonamides, the first class of synthetic antimicrobial agents to be widely used, represent a cornerstone in the history of medicine and continue to be a vital scaffold in modern drug discovery.[1][2] Their broad spectrum of biological activities extends far beyond their initial antibacterial applications, now encompassing antiviral, anticancer, anti-inflammatory, and diuretic properties.[3][4] The iconic sulfanilamide moiety is a key pharmacophore that competitively inhibits dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria, thereby halting their growth and replication.[2] This mechanism of action highlights the principle of selective toxicity, a fundamental concept in chemotherapy.[2]

The versatility of the sulfonamide functional group allows for extensive structural modifications, leading to a vast library of derivatives with tailored pharmacological profiles. This compound is a particularly valuable and versatile building block for the synthesis of novel sulfonamide-based drug candidates. Its trifunctional nature, possessing a bromo substituent, a chlorosulfonyl group, and an ethyl ester, provides multiple reaction sites for subsequent chemical transformations, enabling the creation of complex and diverse molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of sulfonamides utilizing this key intermediate, with a focus on mechanistic understanding, practical experimental protocols, and robust analytical characterization.

Mechanistic Insights: The Formation of the Sulfonamide Bond

The synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines is a classic and highly efficient transformation in organic chemistry.[5] The reaction proceeds through a nucleophilic substitution mechanism at the electron-deficient sulfur atom of the sulfonyl chloride.

The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves two critical roles. Firstly, it acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the amine nucleophile and driving the equilibrium towards product formation. Secondly, in some cases, the base can act as a nucleophilic catalyst by reacting with the sulfonyl chloride to form a more reactive sulfonylammonium intermediate.

Reaction Mechanism Diagram

Caption: Nucleophilic substitution mechanism for sulfonamide formation.

Experimental Protocol: Synthesis of Ethyl 4-bromo-3-(propylsulfamoyl)benzoate

This protocol details the synthesis of a model sulfonamide, Ethyl 4-bromo-3-(propylsulfamoyl)benzoate, from this compound and propylamine.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 1000932-93-3 | 327.59 | 3.28 g | 10.0 |

| Propylamine | 107-10-8 | 59.11 | 0.71 g | 12.0 |

| Pyridine | 110-86-1 | 79.10 | 1.58 g | 20.0 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL | - |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 50 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | 84.01 | 50 mL | - |

| Brine (Saturated NaCl Solution) | 7647-14-5 | 58.44 | 50 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~5 g | - |

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (3.28 g, 10.0 mmol).

-

Solvent and Base Addition: Dissolve the starting material in dichloromethane (50 mL). Add pyridine (1.58 g, 20.0 mmol) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Amine Addition: Slowly add propylamine (0.71 g, 12.0 mmol) dropwise to the cooled solution over a period of 10-15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[6]

-

-

Characterization:

-

Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.[7]

-

Safety Precautions

-

This compound and other sulfonyl chlorides are corrosive and moisture-sensitive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Pyridine is a flammable and toxic liquid. Handle with care in a well-ventilated area.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a fume hood.

-

Amines can be corrosive and have strong odors. Handle in a fume hood.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.[8][9]

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Low or No Yield | Incomplete reaction. | - Extend the reaction time. - Ensure the amine is not of poor quality or has been improperly stored. - Check the stoichiometry of the reagents. |

| Degradation of starting material. | - Ensure all glassware is dry and the reaction is performed under an inert atmosphere if necessary. - Check the purity of the this compound. | |

| Side Product Formation | Reaction of the amine with the ethyl ester. | - Run the reaction at a lower temperature. - Use a less nucleophilic base. |

| Dimerization or polymerization. | - Use a more dilute solution. - Add the amine slowly to the reaction mixture. | |

| Purification Difficulties | Product co-elutes with starting material or impurities. | - Optimize the solvent system for column chromatography. - Consider recrystallization as an alternative purification method.[10] |

Analytical Characterization

Thorough characterization of the synthesized sulfonamide is crucial to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the aromatic protons, the ethyl ester protons, the propyl group protons, and a broad singlet for the sulfonamide N-H proton.

-

¹³C NMR: Will show distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the ester and the aromatic carbons.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Look for characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the ester (around 1720 cm⁻¹), and the asymmetric and symmetric S=O stretches of the sulfonamide group (around 1350 and 1160 cm⁻¹, respectively).[11]

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or other soft ionization techniques will provide the molecular weight of the compound, confirming the successful synthesis. The isotopic pattern of bromine will be observable.

-

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis and purification of Ethyl 4-bromo-3-(propylsulfamoyl)benzoate.

References

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 2025, 7(2), 130-150.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 2025, 7(1), 130-150.

- Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. (2024). International Journal of Frontiers in Chemistry and Pharmacy Research, 04(01), 001–015.

- SULPHONAMIDES.pdf. (n.d.).

- Application- Sulfa Drugs. (2019, June 5). Chemistry LibreTexts.

- Preparation of sulfonamides

- Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6). Thieme Connect.

- Material Safety D

- Protecting Groups for Amines: Sulfonamides. (2020, May 18). YouTube.

- SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.

- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020, November 25).

- SAFETY DATA SHEET. (2025, December 26). Fisher Scientific.

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 28). Princeton University.

- SAFETY DATA SHEET. (2026, February 8). CymitQuimica.

- SAFETY DATA SHEET. (2025, January 15). TCI Chemicals.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Taylor & Francis Online.

- Design and Synthesis of Sulfonamides Derivatives: A Review. (2023, May 20).

- Sulfonamide purification process. (n.d.).

- Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. (2014). Polish Annals of Medicine, 21(2014), 75-81.

- Design, synthesis, characterization and computational docking studies of novel sulfonamide deriv

- A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characteriz

- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). PMC.

- Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. (2025, November 6).

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ajchem-b.com [ajchem-b.com]

- 4. frontiersrj.com [frontiersrj.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. paom.pl [paom.pl]

- 7. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sceti.co.jp [sceti.co.jp]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Chemoselective Suzuki Coupling of Ethyl 4-bromo-3-(chlorosulfonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Bifunctional Building Block

Ethyl 4-bromo-3-(chlorosulfonyl)benzoate is a versatile bifunctional building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two key reactive handles: an aryl bromide and a sulfonyl chloride. This unique arrangement allows for sequential, site-selective functionalization, enabling the rapid construction of complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, is a powerful tool for forming carbon-carbon bonds.[1] Its application to this compound opens avenues for the synthesis of novel biaryl sulfonamides and related compounds, which are privileged structures in numerous therapeutic agents.

This guide provides a comprehensive overview of the critical parameters and detailed protocols for achieving a successful and chemoselective Suzuki coupling reaction at the C-Br bond of this compound, while preserving the integrity of the valuable sulfonyl chloride moiety for subsequent derivatization.

Mechanistic Insights and the Challenge of Chemoselectivity

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[2][3] The key steps are oxidative addition of the palladium(0) species to the electrophile, transmetalation with an organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the active catalyst.[3]

In the case of this compound, a critical challenge arises from the presence of two potential electrophilic sites for oxidative addition: the carbon-bromine (C-Br) bond and the sulfur-chlorine (S-Cl) bond of the sulfonyl chloride group. The ability to selectively target the C-Br bond is paramount for a predictable and efficient synthesis.

The relative reactivity of different electrophiles in Suzuki couplings generally follows the trend: I > OTf > Br >> Cl.[1][3] This established order strongly suggests that the C-Br bond will be significantly more reactive towards oxidative addition than a C-Cl bond. However, the reactivity of the S-Cl bond in a sulfonyl chloride presents a more complex scenario. Some literature suggests a reactivity order of ArI > ArSO2Cl > ArBr > ArCl, which would imply that the sulfonyl chloride is more reactive than the aryl bromide.[4][5] Conversely, other studies indicate that arylsulfonyl chlorides can be unreactive under certain Suzuki conditions or may undergo desulfonylation.

Therefore, achieving high chemoselectivity for the Suzuki coupling at the C-Br bond necessitates careful control of reaction conditions to favor the desired reaction pathway. The electron-withdrawing nature of both the ester and the sulfonyl chloride groups activates the aryl bromide towards oxidative addition, which can be leveraged to enhance its reactivity.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Recommended Reaction Conditions and Protocol

To promote the selective Suzuki coupling at the C-Br bond of this compound while preserving the sulfonyl chloride group, the use of mild reaction conditions is crucial. The following protocol is a robust starting point for optimization.

Materials and Reagents

-

This compound

-

Arylboronic acid or arylboronic acid pinacol ester

-

Palladium catalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂, or a suitable pre-catalyst

-

Ligand (if not using a pre-catalyst): e.g., SPhos, XPhos

-

Base: Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄), or Cesium carbonate (Cs₂CO₃)

-

Anhydrous solvent: 1,4-Dioxane, Toluene, or Tetrahydrofuran (THF)

-

Degassing equipment (e.g., nitrogen or argon line)

-

Standard laboratory glassware

Experimental Protocol: Step-by-Step

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the chosen base (2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%) and, if required, the phosphine ligand (1-5 mol%).

-

Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl bromide.

-

Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all dissolved oxygen is removed.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Experimental Workflow Diagram

Optimization of Reaction Parameters

For challenging substrates or to improve yield and selectivity, systematic optimization of the following parameters is recommended.

| Parameter | Recommended Starting Conditions | Rationale and Optimization Strategy |

| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A versatile and commonly used catalyst. For more challenging couplings, consider more active pre-catalysts like (SPhos)Pd G2 or (XPhos)Pd G3. |

| Ligand | SPhos or XPhos (if using a Pd source like Pd₂(dba)₃) | Bulky, electron-rich phosphine ligands can accelerate oxidative addition and reductive elimination, improving reaction rates and yields, especially for electron-deficient aryl bromides.[6] |

| Base | K₂CO₃ (2.0 equiv.) | A mild and effective base. If hydrolysis of the sulfonyl chloride is observed, consider weaker bases like NaHCO₃ or anhydrous K₃PO₄. Cs₂CO₃ can be beneficial for less reactive substrates. |

| Solvent | 1,4-Dioxane or Toluene | Anhydrous conditions are recommended to minimize hydrolysis of the sulfonyl chloride. A mixture of an organic solvent with a small amount of water can sometimes be beneficial for the solubility of the base and boronic acid, but should be approached with caution. |

| Temperature | 80-100 °C | The reaction temperature should be sufficient to drive the reaction to completion in a reasonable time. Higher temperatures may lead to decomposition of the sulfonyl chloride or other side reactions. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently reactive boronic acid- Low reaction temperature | - Use a fresh batch of catalyst or a more active pre-catalyst.- Use the corresponding boronic acid pinacol ester.- Increase the reaction temperature in increments of 10 °C. |

| Hydrolysis of Sulfonyl Chloride | - Presence of water in the solvent or reagents- Base is too strong | - Use rigorously dried solvents and reagents.- Switch to a milder, non-hydroxide base such as K₃PO₄ or NaHCO₃ under anhydrous conditions. |

| Dehalogenation of Starting Material | - Presence of protic impurities- Certain ligands or bases | - Ensure all reagents and solvents are anhydrous.- Screen different phosphine ligands and bases. |

| Homocoupling of Boronic Acid | - Presence of oxygen- Inefficient transmetalation | - Ensure thorough degassing of the reaction mixture.- Optimize the base and solvent system to facilitate transmetalation. |

Conclusion

The chemoselective Suzuki-Miyaura coupling of this compound is a valuable transformation for the synthesis of complex molecules in drug discovery and development. By carefully selecting the catalyst system, employing mild bases, and maintaining anhydrous conditions, the reaction can be directed to occur selectively at the C-Br bond, preserving the sulfonyl chloride for further functionalization. The protocols and guidelines presented here provide a solid foundation for researchers to successfully implement this powerful reaction in their synthetic endeavors.

References

-

Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

-

Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]

-

Doucet, H. (2008). Suzuki–Miyaura cross-coupling reactions of heteroaryl halides. Topics in Current Chemistry, 292, 271-331. [Link]

-

Kudo, N., & Fu, G. C. (2004). A Versatile Method for Suzuki Cross-Coupling Reactions of Aryl and Vinyl Chlorides. Organic Letters, 6(25), 4771–4774. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303. [Link]

-

Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 13, 2026, from [Link]

-

Zhang, Y., & Wu, J. (2012). Recent development of Suzuki–Miyaura cross-coupling reaction in water. Green Chemistry, 14(3), 613-628. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

Sources

Application Notes & Protocols for Heterocycle Synthesis from Ethyl 4-bromo-3-(chlorosulfonyl)benzoate

Introduction: A Trifunctional Linchpin for Heterocyclic Chemistry

Ethyl 4-bromo-3-(chlorosulfonyl)benzoate is a uniquely versatile starting material for constructing diverse heterocyclic scaffolds, which are cornerstones of modern medicinal chemistry.[1] Its structure presents three distinct and orthogonally reactive functional groups: a highly electrophilic sulfonyl chloride, an aromatic bromine atom suitable for cross-coupling, and an ethyl ester for further modification. This trifunctional nature allows for a modular and divergent approach to synthesis, enabling researchers to rapidly generate libraries of complex molecules from a single, accessible precursor.

The primary reactive site, the sulfonyl chloride, provides a rapid entry into sulfonamide-based heterocycles. The bromine atom serves as a stable, yet reactive, handle for late-stage functionalization, a critical strategy in drug development for fine-tuning pharmacological properties. The ester group, while less reactive, offers a third vector for modification, such as hydrolysis to the corresponding carboxylic acid for amide coupling.

This guide provides an in-depth exploration of the synthetic pathways originating from this building block, focusing on the preparation of high-value benzisothiazole (saccharin analogues) and benzothiadiazine cores. We will detail robust experimental protocols, explain the mechanistic rationale behind procedural choices, and illustrate workflows for creating novel, functionalized heterocycles.

Caption: Key reactive sites of this compound.

Part 1: Synthesis of 6-Bromo-1,1-dioxo-1,2-benzisothiazol-3(2H)-one Scaffolds (Saccharin Analogues)

The most direct application of this compound is the synthesis of saccharin analogues. Saccharin and its derivatives are privileged structures in medicinal chemistry, known for a range of biological activities beyond their use as artificial sweeteners.[2] The synthesis is a two-step, one-pot process involving the formation of a sulfonamide followed by an intramolecular nucleophilic acyl substitution to form the heterocyclic ring.

Mechanistic Rationale

The reaction proceeds via initial nucleophilic attack of an amine on the highly electrophilic sulfur atom of the sulfonyl chloride. This step is rapid and typically exothermic, generating one equivalent of hydrochloric acid. A tertiary amine base, such as triethylamine or pyridine, is included to neutralize the HCl, preventing protonation of the primary amine nucleophile and driving the reaction to completion.[3]

Following sulfonamide formation, heating the reaction mixture promotes the intramolecular cyclization. The sulfonamide nitrogen, now deprotonated by the base, acts as a nucleophile, attacking the carbonyl carbon of the ethyl ester. This addition-elimination sequence expels ethanol and forms the stable five-membered benzisothiazole ring.

Caption: Reaction mechanism for saccharin analogue synthesis.

Experimental Protocol: Synthesis of 2-Alkyl/Aryl-6-bromo-1,1-dioxo-1,2-benzisothiazol-3(2H)-one

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration).

-

Initial Reaction: Cool the solution to 0 °C using an ice bath. In a separate flask, prepare a solution of the desired primary amine (1.1 eq.) and triethylamine (1.5 eq.) in the same anhydrous solvent.

-

Amine Addition: Add the amine/triethylamine solution dropwise to the stirred solution of the sulfonyl chloride over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Sulfonamide Formation: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Cyclization: Heat the reaction mixture to reflux (approx. 40 °C for DCM, 66 °C for THF) and maintain for 6-12 hours. The formation of the cyclized product can be monitored by TLC or LC-MS.

-

Workup: Cool the mixture to room temperature and dilute with additional DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acidic wash removes excess amine and triethylamine, while the basic wash removes any uncyclized sulfonamide-acid.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid is typically purified by recrystallization from ethanol or by silica gel column chromatography.

Data Summary

| Amine Nucleophile (R-NH₂) | Typical Solvent | Cyclization Time (h) | Approx. Yield (%) |

| Ammonia (aq. solution) | THF | 12 | 75-85 |

| Benzylamine | DCM | 8 | 80-90 |

| Aniline | THF | 10 | 70-80 |

| Cyclohexylamine | DCM | 6 | 85-95 |

Part 2: Synthesis of 7-Bromo-2H-benzo[e][2][4][5]thiadiazine 1,1-dioxide Scaffolds

Reacting the starting material with hydrazine or its derivatives opens a pathway to six-membered benzothiadiazine heterocycles. These scaffolds are prevalent in diuretic and antihypertensive drugs. The logic is similar to the saccharin synthesis but utilizes a binucleophilic hydrazine to form the larger ring.

Experimental Protocol: Synthesis of 7-Bromo-2-(phenyl)-2,3-dihydro-1,2,4-benzothiadiazine 1,1-dioxide

-

Reagent Preparation: Dissolve this compound (1.0 eq.) in anhydrous THF (0.2 M).

-

Hydrazide Formation: Cool the solution to 0 °C. Add a solution of phenylhydrazine (1.2 eq.) and pyridine (2.0 eq.) in THF dropwise. Allow the reaction to stir at room temperature for 4-6 hours to form the intermediate sulfonyl hydrazide.

-

Cyclization: Heat the mixture to reflux (66 °C) for 12-18 hours. The cyclization involves the second nitrogen of the hydrazine attacking the ester carbonyl.

-

Workup and Purification: After cooling, remove the solvent in vacuo. Redissolve the residue in ethyl acetate and wash with 1 M HCl and brine. Dry the organic phase over MgSO₄, filter, and concentrate. Purify the crude product via column chromatography (Ethyl Acetate/Hexane gradient).

Part 3: Late-Stage Functionalization via the Aryl Bromide Handle

A major advantage of this starting material is the presence of the bromine atom, which remains inert during the initial heterocycle formation. This allows for subsequent modification of the core scaffold using powerful palladium-catalyzed cross-coupling reactions.[4] This strategy is paramount for generating molecular diversity in drug discovery programs.

Workflow for Diversification

Caption: Divergent synthesis workflow for late-stage functionalization.

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of a 6-bromo-saccharin analogue with an arylboronic acid.

-

Reagent Setup: To a microwave vial or Schlenk tube, add the 6-bromo-saccharin analogue (1.0 eq.), the desired arylboronic acid (1.5 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.).

-

Solvent Addition: Evacuate and backfill the vessel with argon or nitrogen three times. Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

-

Reaction: Heat the mixture to 80-100 °C for 4-12 hours, or until TLC/LC-MS indicates consumption of the starting bromide.

-

Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the 6-aryl-substituted saccharin analogue.

References

- Various Authors. (2025).

-

Al-Bayati, R. I. H., Habib, M. J., & Mekky, A. H. (2015). Synthesis and Characterization of New Saccharin Derivatives. International Journal of Advanced Research. [Link]

-

Khan, I., et al. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. MDPI. [Link]

-

(2025). Synthesis of Novel Saccharin Derivatives. ResearchGate. [Link]

-

(2017). Synthesis of Novel Saccharin Derivatives. MDPI. [Link]

-

Gimbert, C., & Vallribera, A. (2009). A straightforward synthesis of benzothiazines. Organic Letters, 11(2), 269-71. [Link]

-

(2019). Synthesis and Characterization of New Saccharin Derivatives. ResearchGate. [Link]

-

(Year N/A). Synthesis of biologically important new 1, 4- benzothiazines bearing thiazole substituted aroyl moiety. SciSpace. [Link]

-

The Soulé Research Group. (2023). Catalysis for Heterocycles Chemistry. The Soulé Research Group Website. [Link]

-

(2025). Synthesis of Benzo-Fused Sulfonimidate Heterocycles. PubMed. [Link]

-

Baxendale Group. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group Website. [Link]

- (2020). A kind of synthetic method for preparing saccharin.

-

Pearson. (Year N/A). Propose mechanisms for the nucleophilic acyl substitutions to form ethyl benzoate as shown on the previous page. Pearson Website. [Link]

-

(2017). Heterocyclic Letters. Heterocyclic Letters. [Link]

-

(2022). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([5][6][7]thiadiazole) and Its SNAr and Cross-Coupling Reactions. MDPI. [Link]

-

(2022). Synthesis of New Tetrazole and Azitidenen Compounds with Evaluating of its Antibacterial Effects. Impactfactor.org. [Link]

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. researchgate.net [researchgate.net]

- 3. Propose mechanisms for the nucleophilic acyl substitutions to for... | Study Prep in Pearson+ [pearson.com]

- 4. Catalysis for Heterocycles Chemistry – The Soulé Research Group [souleresearchgroup.org]

- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijmcr.com [ijmcr.com]

- 7. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance | MDPI [mdpi.com]

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Chlorosulfonyl Benzoates

Introduction: The Versatility of 3-Chlorosulfonyl Benzoates in Modern Synthesis

3-Chlorosulfonyl benzoates are highly valuable intermediates in organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] Their utility stems from the presence of two key functional groups: an ester and a highly reactive sulfonyl chloride. The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution with a wide array of nucleophiles to form sulfonamides, sulfonate esters, and sulfones, among other derivatives. This reactivity makes 3-chlorosulfonyl benzoates crucial building blocks for creating diverse molecular architectures with significant biological and chemical properties.

This comprehensive guide provides detailed application notes and protocols for the nucleophilic substitution reactions of 3-chlorosulfonyl benzoates. It is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important class of reagents. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower users to adapt and optimize these methods for their specific research needs.

Core Principles: Understanding the Nucleophilic Substitution at the Sulfonyl Center

The reactivity of the sulfonyl chloride group in 3-chlorosulfonyl benzoates is governed by the electrophilic nature of the sulfur atom. Nucleophilic attack on this sulfur atom proceeds via a bimolecular nucleophilic substitution mechanism (SN2-type) at sulfur.[2] Unlike SN2 reactions at a carbon center, which involve a backside attack, the geometry at the tetrahedral sulfur atom allows for a more flexible angle of attack. The reaction generally proceeds through a trigonal bipyramidal transition state or intermediate.[2]

The efficiency and outcome of the nucleophilic substitution are influenced by several key factors:

-

Nucleophile Strength: Stronger nucleophiles react more readily with the sulfonyl chloride.

-

Steric Hindrance: Bulky nucleophiles or significant steric hindrance around the sulfonyl chloride group can slow down the reaction rate.

-

Leaving Group Ability: The chloride ion is an excellent leaving group, driving the reaction forward.

-

Solvent: The choice of solvent can influence the solubility of reactants and stabilize the transition state.

-

Temperature: Reaction rates are typically increased at higher temperatures, although side reactions may also become more prevalent.[3][4]

-

Presence of a Base: For reactions involving acidic nucleophiles (e.g., amines, alcohols, thiols), a base is typically required to neutralize the HCl generated during the reaction.[4][5]

Diagram: General Mechanism of Nucleophilic Substitution

Caption: General mechanism of nucleophilic substitution at the sulfonyl group.

Protocols for Key Nucleophilic Substitution Reactions

This section provides detailed, step-by-step protocols for the reaction of 3-chlorosulfonyl benzoates with common classes of nucleophiles.

Synthesis of Sulfonamides via Reaction with Amines

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of sulfonamide synthesis, a class of compounds with widespread therapeutic applications.[1][6] The reaction typically requires a base to scavenge the HCl produced.[5]

Protocol 1: General Procedure for the Synthesis of N-Substituted 3-(Aminosulfonyl)benzoates

-

Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 3-chlorosulfonyl benzoate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.2 M).

-

Addition of Amine and Base: To the stirred solution, add the primary or secondary amine (1.1 eq) followed by a tertiary amine base such as triethylamine (TEA) or pyridine (1.5 eq). The base is crucial to neutralize the hydrochloric acid generated during the reaction.[4]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Table 1: Representative Conditions for Sulfonamide Synthesis

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Aniline | Pyridine | DCM | Room Temperature | 2 - 4 |

| Benzylamine | Triethylamine | THF | Room Temperature | 1 - 3 |

| Morpholine | Triethylamine | DCM | 0 to Room Temperature | 1 - 2 |

| Diethylamine | Pyridine | THF | Room Temperature | 2 - 5 |

Synthesis of Sulfonate Esters via Reaction with Alcohols

The reaction of 3-chlorosulfonyl benzoates with alcohols yields sulfonate esters. This reaction also requires a base to neutralize the generated HCl.[7]

Protocol 2: General Procedure for the Synthesis of 3-(Alkoxysulfonyl)benzoates

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the alcohol (1.2 eq) in anhydrous DCM or THF (0.2 M).

-

Base Addition: Cool the solution to 0 °C in an ice bath and add a suitable base, such as pyridine or triethylamine (1.5 eq).

-

Addition of Sulfonyl Chloride: To this cooled solution, add a solution of the 3-chlorosulfonyl benzoate (1.0 eq) in the same anhydrous solvent dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic phase with 1 M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the crude sulfonate ester by flash column chromatography.

Synthesis of Sulfones via Reaction with Organometallic Reagents or Thiols

Sulfones can be synthesized from 3-chlorosulfonyl benzoates through reaction with suitable carbon or sulfur nucleophiles. While direct reaction with Grignard or organolithium reagents can be challenging due to the presence of the ester group, alternative methods exist. One approach involves the reaction with organoindium reagents.[8] Another common route to sulfones is the oxidation of sulfides, which can be prepared from the reaction of sulfonyl chlorides with thiols followed by reduction. A more direct approach to aryl sulfones can be achieved through Friedel-Crafts type reactions with aromatic compounds. For aliphatic sulfones, a two-step procedure involving reduction to a sulfinate followed by alkylation is effective.[9]

Protocol 3: Two-Step Synthesis of Aliphatic Sulfones

This protocol is adapted for 3-chlorosulfonyl benzoates from a general method for sulfone synthesis.[9]

Step 1: Reduction to Sodium 3-(Methoxycarbonyl)benzenesulfinate

-

Reaction Setup: In a round-bottom flask, suspend sodium sulfite (1.5 eq) in water (5 mL per mmol of sulfonyl chloride).

-

Addition of Sulfonyl Chloride: Add a solution of the 3-chlorosulfonyl benzoate (1.0 eq) in a water-miscible solvent like acetone or THF dropwise to the stirred suspension.

-

Reaction and Isolation: Heat the mixture to 50-60 °C for 1-2 hours. After cooling, the sodium sulfinate salt may precipitate or can be isolated by evaporation of the solvent.

Step 2: Alkylation to the Sulfone

-

Reaction Setup: Dissolve the crude sodium 3-(methoxycarbonyl)benzenesulfinate from the previous step in a polar aprotic solvent such as DMF or DMSO.

-

Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq).

-

Reaction and Work-up: Heat the reaction mixture at 60-80 °C and monitor by TLC. After completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate. Purify the resulting sulfone by column chromatography.

Experimental Workflow Visualization

Caption: Workflow for the synthesis of sulfonamides and sulfonate esters.

Troubleshooting and Key Considerations

-

Hydrolysis of Sulfonyl Chloride: 3-Chlorosulfonyl benzoates are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[10] All reactions should be carried out in dry glassware and with anhydrous solvents, especially when working with sensitive nucleophiles.

-

Side Reactions: With certain nucleophiles, side reactions at the ester functionality are possible, although the sulfonyl chloride is significantly more reactive. If ester cleavage is a concern, using milder conditions and shorter reaction times is recommended.

-

Purification Challenges: The polarity of the resulting sulfonamides and sulfonate esters can vary widely depending on the substituent introduced. A careful selection of the chromatographic eluent system is necessary for effective purification.

-

Safety Precautions: Sulfonyl chlorides are corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reactions can be exothermic, especially on a larger scale, and may require cooling.

Conclusion

The protocols and guidelines presented in this application note highlight the synthetic versatility of 3-chlorosulfonyl benzoates. By understanding the fundamental principles of nucleophilic substitution at the sulfonyl center and carefully controlling reaction conditions, researchers can efficiently access a diverse range of valuable sulfonamides, sulfonate esters, and sulfones. These compounds serve as critical intermediates and final products in the development of new pharmaceuticals and advanced materials.

References

-

Mild and General Method for the Synthesis of Sulfonamides - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]

-

The first nucleophilic substitution reaction of organoindium reagents with sulfonyl chlorides: A facile method for preparation of vinyl sulfones - ResearchGate. (2006). Retrieved February 14, 2026, from [Link]

-

Methyl 3-(Chlorosulfonyl)benzoate - MySkinRecipes. (n.d.). Retrieved February 14, 2026, from [Link]

- US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents. (1965).

-

Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - MDPI. (2020). Retrieved February 14, 2026, from [Link]

-

Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC. (2021). Retrieved February 14, 2026, from [Link]

-

Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. (2007). Beilstein Journal of Organic Chemistry. Retrieved February 14, 2026, from [Link]

-

A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI. (2019). Retrieved February 14, 2026, from [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (2009). Retrieved February 14, 2026, from [Link]

-

Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols | Analytical Chemistry - ACS Publications. (2021). Retrieved February 14, 2026, from [Link]

-

Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity - MDPI. (2023). Retrieved February 14, 2026, from [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2020). Angewandte Chemie. Retrieved February 14, 2026, from [Link]

-

Efficient synthesis of aliphatic sulfones by Mg mediated coupling reactions of sulfonyl chlorides and aliphatic halides - Organic & Biomolecular Chemistry (RSC Publishing). (2005). Retrieved February 14, 2026, from [Link]

- CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents. (2021).

-

Sulfone synthesis by oxidation - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]

-

NS10. Leaving Group Formation - aliphatic nucleophilic substitution. (n.d.). Retrieved February 14, 2026, from [Link]

-

Reactions of Thiols - Chemistry Steps. (2021). Retrieved February 14, 2026, from [Link]

-

Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions | Request PDF - ResearchGate. (2016). Retrieved February 14, 2026, from [Link]

-

Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC. (2014). Retrieved February 14, 2026, from [Link]

-

Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]

-

Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. (2009). The Journal of Organic Chemistry. Retrieved February 14, 2026, from [Link]

-

Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase - SciSpace. (2011). Retrieved February 14, 2026, from [Link]

-

Nucleophilic Aromatic Substitution - Chemistry Steps. (2021). Retrieved February 14, 2026, from [Link]

-

Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC. (2021). Retrieved February 14, 2026, from [Link]

-

21.2: Nucleophilic Acyl Substitution Reactions - Chemistry LibreTexts. (2024). Retrieved February 14, 2026, from [Link]

-

Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions - PMC - NIH. (2019). Retrieved February 14, 2026, from [Link]

-

20.6: Reactions of Amines - Chemistry LibreTexts. (2020). Retrieved February 14, 2026, from [Link]

-

m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE - Organic Syntheses Procedure. (1980). Retrieved February 14, 2026, from [Link]

-

Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. (2018). YouTube. Retrieved February 14, 2026, from [Link]

-

Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols - PMC. (2015). Retrieved February 14, 2026, from [Link]

-

Mechanism study of the thiol-addition reaction to benzothiazole derivative for sensing endogenous thiols | Request PDF - ResearchGate. (2018). Retrieved February 14, 2026, from [Link]

Sources

- 1. Methyl3-(Chlorosulfonyl)benzoate [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]

- 7. aliphatic nucleophilic substitution [employees.csbsju.edu]

- 8. researchgate.net [researchgate.net]

- 9. Efficient synthesis of aliphatic sulfones by Mg mediated coupling reactions of sulfonyl chlorides and aliphatic halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Preventing hydrolysis of sulfonyl chloride in Ethyl 4-bromo-3-(chlorosulfonyl)benzoate

Case ID: TSH-881-SC Subject: Prevention of Sulfonyl Chloride Hydrolysis & Optimization of Handling Protocols Status: Active Guide Urgency: High (Moisture Sensitive)

Critical Alert: Immediate Action Required

Do NOT expose Ethyl 4-bromo-3-(chlorosulfonyl)benzoate (CAS: 214262-88-1) to atmospheric moisture, alcohols, or warm aqueous solutions.

This compound is a bifunctional electrophile . While the ethyl ester is relatively stable, the chlorosulfonyl group (

Common Failure Modes:

-

Gummy Solid: Result of partial hydrolysis forming sulfonic acid (hygroscopic).

-

Fuming: Evolution of HCl gas upon contact with moist air.

-

Yield Loss: Formation of sulfonate esters if recrystallized from alcohols (e.g., ethanol/methanol).

The Mechanism of Failure

To prevent hydrolysis, you must understand the microscopic causality. Water acts as a nucleophile, attacking the sulfur atom. This reaction is autocatalytic : the HCl byproduct increases the ionic strength and acidity, potentially solubilizing the intermediate and accelerating further degradation.

Diagram 1: Hydrolysis & Degradation Pathway

This diagram illustrates the transformation from the desired product to the sulfonic acid impurity.

Caption: Figure 1. The hydrolytic degradation pathway. Note the autocatalytic feedback loop where generated acid can accelerate degradation in bulk phases.

Troubleshooting Guide (FAQs)

Q1: My solid product turned into a sticky gum during filtration. What happened? A: This is the classic sign of sulfonic acid formation . The sulfonyl chloride is hydrophobic and crystalline. The corresponding sulfonic acid (hydrolysis product) is highly polar and hygroscopic. It absorbs atmospheric moisture, turning the entire bulk into a gum.

-

Fix: Wash the gum with cold water (to remove sulfonic acid) and immediately extract the remaining solid into Dichloromethane (DCM). Dry with

and re-evaporate.

Q2: Can I recrystallize this material from Ethanol? A: ABSOLUTELY NOT. Although the ethyl ester group suggests compatibility with ethanol, the sulfonyl chloride will react with alcohols to form a sulfonate ester (ethyl sulfonate).

-

Rule: Never use protic solvents (MeOH, EtOH, IPA) with acid chlorides.

-

Alternative: Recrystallize from dry Toluene, Hexanes/DCM, or Heptane/EtOAc.

Q3: The reaction mixture is fuming. Is this normal? A: If you are synthesizing the sulfonyl chloride (e.g., via chlorosulfonation), fuming is HCl release. However, if you are using the isolated reagent and it fumes, it is degrading.

-

Immediate Action: Degas with dry Nitrogen/Argon to remove HCl. Store in a desiccator at 4°C.

Q4: How do I neutralize the acid without hydrolyzing the ester? A: Avoid strong bases like NaOH or KOH, which will saponify the ethyl ester.

-

Recommendation: Use Sodium Bicarbonate (

) or a buffered phosphate wash. Perform washes cold (

Standard Operating Procedures (SOPs)

SOP-A: Solvent Compatibility Matrix

| Solvent Class | Status | Notes |

| Water | ⛔ CRITICAL FAIL | Causes rapid hydrolysis to sulfonic acid. |

| Alcohols (MeOH, EtOH) | ⛔ CRITICAL FAIL | Forms sulfonate esters (irreversible impurity). |

| Amines (primary/secondary) | ⛔ CRITICAL FAIL | Forms sulfonamides (unless this is the desired reaction). |

| Chlorinated (DCM, | ✅ EXCELLENT | Inert. Good solubility. Best for extraction. |

| Ethers (THF, Diethyl Ether) | ⚠️ CAUTION | Must be anhydrous/stabilized. Wet ether causes hydrolysis. |

| Hydrocarbons (Toluene, Hexane) | ✅ GOOD | Good for recrystallization/precipitation. |

SOP-B: The "Ice-Water Quench" Protocol

Use this method to isolate the product from a reaction mixture (e.g., chlorosulfonation).

-

Preparation: Prepare a slurry of crushed ice and water. The volume should be 5x the reaction volume.

-

Temperature Control: Ensure the quench vessel is at

. -

Addition: Pour the reaction mixture slowly onto the ice with vigorous stirring.

-

Why? The low temperature kinetically slows hydrolysis. The high dilution precipitates the hydrophobic sulfonyl chloride before water can penetrate the crystal lattice.

-

-

Filtration/Extraction:

-

If Solid Precipitates: Filter immediately. Wash with ice-cold water. Dissolve wet cake in DCM.

-

If Oiling Occurs: Extract immediately into DCM.

-

-

Drying: Dry organic layer over Anhydrous

(Magnesium Sulfate).[1]-

Note:

is preferred over

-

Diagram 2: Workup Decision Workflow

Follow this logic flow to maximize yield during isolation.

Caption: Figure 2. Decision tree for workup and isolation. Speed and temperature control are the governing variables.

References

-

Mechanism of Sulfonyl Chloride Hydrolysis

- Title: Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.

- Source: Journal of Organic Chemistry (via OSTI.GOV)

-

URL:[Link]

-

General Stability & Reactivity

-

Purific

-

Handling of Sulfonyl Chlorides

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. chemistryviews.org [chemistryviews.org]

- 5. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 6. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]

- 7. books.rsc.org [books.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Ethyl 4-bromo-3-(chlorosulfonyl)benzoate

Ticket ID: PUR-EB-SO2Cl-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)[1][2]

Introduction

Welcome to the Technical Support Center. You are likely working with Ethyl 4-bromo-3-(chlorosulfonyl)benzoate , a highly reactive electrophile commonly used as an intermediate in the synthesis of sulfonamides or heterocycles.[1][2]

The Core Challenge: This molecule contains a sulfonyl chloride (-SO₂Cl) moiety.[1][3][4] This functional group is thermodynamically unstable in the presence of moisture, rapidly hydrolyzing to the corresponding sulfonic acid (Ethyl 4-bromo-3-sulfobenzoate).[1] This hydrolysis is autocatalytic: the HCl generated accelerates further decomposition.

This guide provides a self-validating workflow to isolate and purify this compound while maintaining its structural integrity.

Module 1: The "Triage" Protocol (Immediate Stabilization)

If your product is currently an oil or a sticky solid, stop immediately and verify the following environmental conditions.

Critical Stability Checklist

| Parameter | Requirement | The "Why" (Causality) |

| Atmosphere | Nitrogen or Argon (Positive Pressure) | Atmospheric moisture (even 40% RH) will hydrolyze the -SO₂Cl bond within hours on the benchtop.[1] |

| Glassware | Oven-dried (>120°C) | Surface-adsorbed water on glass is sufficient to initiate the autocatalytic acid hydrolysis cycle [1].[1] |

| Solvents | Anhydrous (<50 ppm H₂O) | Standard HPLC-grade solvents often contain enough water to degrade the product during recrystallization.[1] |

Module 2: Post-Reaction Workup (The Source of 90% of Impurities)

Most purification issues stem from an improper quench of the chlorosulfonation reaction (typically using excess chlorosulfonic acid, ClSO₃H).[2]

The "Flash-Quench" Protocol

Objective: Remove excess ClSO₃H without hydrolyzing the ester or the sulfonyl chloride.

-

Preparation: Prepare a slurry of crushed ice and water.

-

Quench: Pour the reaction mixture slowly onto the ice with vigorous stirring.

-

Note: Do not add water to the reaction; the exotherm will decompose the product.

-

-

Extraction: Immediately extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1][2]

-

Crucial Step: The sulfonyl chloride is lipophilic. The sulfonic acid impurity (hydrolysis product) is hydrophilic.[2] Fast phase separation is your primary purification method here [2].

-

-

Wash: Wash the organic layer with cold brine.[1]

-

Avoid: Do not use carbonate/bicarbonate washes if possible, as the resulting alkaline pH can hydrolyze the ethyl ester or the sulfonyl chloride.[2]

-

-

Drying: Dry over anhydrous MgSO₄. Filter and concentrate at <40°C (rotary evaporator bath temperature).

Module 3: Purification Pathways

Decision Logic: Recrystallization vs. Chromatography

Do not default to column chromatography. Silica gel is acidic and contains adsorbed water, which destroys sulfonyl chlorides.[2]

Figure 1: Decision matrix for purifying this compound.[1][2] Prioritize Path A to minimize hydrolysis risk.

Path A: Recrystallization (The Gold Standard)

This method exploits the polarity difference between the sulfonyl chloride and its impurities.

-

Solvent System 1: Hexane / Chloroform (3:1).[1][2] Dissolve in minimum hot chloroform; add hexane until turbid. Cool to -20°C.

-

Solvent System 2: Heptane / Toluene .

-

Protocol:

-

Dissolve crude solid in the minimum amount of boiling non-polar solvent (e.g., Toluene).[2]

-

If insoluble black tar remains, decant the hot supernatant immediately (do not filter through paper if possible; use a glass frit to avoid moisture).[2]

-

Allow to cool slowly to RT, then refrigerate.

-

Collect crystals under an inert atmosphere (nitrogen blanket).

-

Path B: Flash Chromatography (The "Emergency" Measure)

Use this only if recrystallization fails.

-

The Problem: Silica gel contains ~4-5% water by weight and is acidic.[1]

-

The Fix:

-

Pre-flush the column: Run 3 column volumes of pure Hexane through the silica to remove loosely bound water.

-

Loading: Load the sample as a concentrated solution in DCM (Dry loading on silica is risky due to hydrolysis).

-

Eluent: Use a gradient of Hexane/Ethyl Acetate (0% to 20% EtOAc).[1]

-

Speed: Run the column fast. The residence time of the compound on the silica should be <10 minutes [3].

-

Module 4: Analytics & Quality Control

How do you know if your purification worked?

| Technique | Observation | Interpretation |

| TLC | Streak vs. Spot | Sulfonyl chlorides often streak on silica due to hydrolysis during the run.[1] A "comet" shape is normal.[1] |

| 1H NMR | Shift of Ortho-Protons | The proton ortho to the -SO₂Cl group will be significantly deshielded compared to the -SO₃H (acid) impurity.[1] |

| Mass Spec | Parent Ion | Warning: In LC-MS, you will likely see the methyl/ethyl ester derivative (formed by reaction with MeOH/EtOH in the mobile phase) or the sulfonic acid (hydrolysis).[2] You rarely see the -SO₂Cl parent ion directly unless using direct injection with non-protic solvents [4].[1] |

Frequently Asked Questions (FAQ)

Q1: My product turned into a brown oil after sitting on the bench for 1 hour. Can I save it?

-

Diagnosis: You have likely hydrolyzed the surface to the sulfonic acid, which is hygroscopic and drawing in more water.[2]

-

Remedy: Attempt to redissolve the oil in DCM, wash rapidly with ice-cold water (to remove the acid), dry over MgSO₄, and attempt recrystallization immediately.[2]

Q2: Can I use Ethanol for recrystallization?

-

Answer: ABSOLUTELY NOT. Alcohols are nucleophiles.[1] Reacting a sulfonyl chloride with ethanol will generate the ethyl sulfonate ester (Ethyl 4-bromo-3-(ethoxysulfonyl)benzoate), destroying your product.[1][2] Only use non-nucleophilic solvents (Hydrocarbons, Chlorinated solvents, Ethers).[2]

Q3: Why does the melting point vary so much in literature?

-

Answer: Impure sulfonyl chlorides have depressed melting points due to the presence of the "oil" (sulfonic acid). A sharp melting point is the best indicator of purity. Expect a range between 50°C–90°C depending on the specific crystal habit, but it should be a distinct solid.[2]

References

-

BenchChem Technical Support. (2025).[1][4] Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Retrieved from [2]

-

MDPI. (2023).[1] An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [2]

-

University of Rochester. (n.d.).[1] Chromatography: The Solid Phase and Stability of Acid-Sensitive Compounds. Retrieved from [2]

-

TCI Chemicals. (n.d.).[1] Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate and Sulfonyl Chlorides. Retrieved from [2]

Sources

Minimizing side reactions with ethyl ester group during synthesis

TECHNICAL SUPPORT CENTER: ETHYL ESTER STABILITY Current Status: operational | Ticket Volume: High Subject: Minimizing Side Reactions of Ethyl Ester Groups During Synthesis

Welcome to the Ester Stability Hub

Lead Support Scientist: Dr. A. Vance

Scope: This guide addresses the "fragility" of the ethyl ester moiety (

Below are the resolved troubleshooting tickets for the most common user errors, complete with validated protocols and mechanistic logic.

TICKET #001: Chemoselectivity During Reduction